molecular formula C16H25NO B12478026 N-(2-ethoxybenzyl)cycloheptanamine

N-(2-ethoxybenzyl)cycloheptanamine

Cat. No.: B12478026
M. Wt: 247.38 g/mol
InChI Key: AQLYRNKLKXYPKU-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring linked to a benzyl group substituted with an ethoxy moiety at the 2-position of the aromatic ring.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cycloheptanamine

InChI

InChI=1S/C16H25NO/c1-2-18-16-12-8-7-9-14(16)13-17-15-10-5-3-4-6-11-15/h7-9,12,15,17H,2-6,10-11,13H2,1H3

InChI Key

AQLYRNKLKXYPKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 2-ethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to 60°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated or azido derivatives

Scientific Research Applications

N-(2-ethoxybenzyl)cycloheptanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

The following table summarizes key structural and functional differences between N-(2-ethoxybenzyl)cycloheptanamine and related compounds:

Compound Name Substituents on Benzyl Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-ethoxy ~263.39 (calculated) Hypothesized enhanced lipophilicity Inferred
N-(2,5-dimethoxybenzyl)cycloheptanamine 2,5-dimethoxy 279.37 Psychoactive potential; increased metabolic stability
N-(4-nitrobenzyl)cycloheptanamine 4-nitro 248.32 Electron-withdrawing group; higher reactivity
N-(2-fluorobenzyl)-1-heptanamine 2-fluoro 223.33 Fluorine enhances bioavailability
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine HBr 3-ethoxy, 4-methoxy 358.32 Salt form improves solubility; discontinued

Key Observations:

  • Substituent Effects : The 2-ethoxy group in the target compound balances lipophilicity and steric hindrance, whereas electron-withdrawing groups (e.g., 4-nitro in ) may reduce metabolic stability but enhance reactivity in synthetic pathways.
  • Ring Size : Cycloheptanamine derivatives exhibit greater conformational flexibility compared to cyclohexane analogs (e.g., N-methylcyclohexylamine in ), which could influence binding to biological targets.
Psychoactive Potential

By contrast, the 2-ethoxy substitution in the target compound may modulate this activity due to differences in electronic effects and steric bulk.

Salt Forms and Solubility

The hydrobromide salt of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (CAS 673446-42-9) was discontinued due to unspecified challenges, possibly related to synthesis scalability or stability . This underscores the importance of salt selection in optimizing physicochemical properties for drug development.

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